

Introduction: A Key Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name:	(3-Chloro-4-fluorophenyl)methanesulfonyl chloride
CAS No.:	1211516-98-1
Cat. No.:	B1465057

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(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a highly reactive intermediate that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, makes it an attractive starting material for creating novel drug candidates. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and cell membrane permeability.[1][2][3] The sulfonyl chloride moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing functional groups that are prevalent in many FDA-approved drugs.[4]

This guide offers an in-depth exploration of this versatile reagent, from its fundamental properties and commercial availability to detailed protocols for its synthesis, analysis, and application in synthetic workflows.

Physicochemical Properties and Specifications

Understanding the fundamental properties of **(3-Chloro-4-fluorophenyl)methanesulfonyl chloride** is critical for its effective use in experimental design. The compound is a solid at room temperature and, like most sulfonyl chlorides, is sensitive to moisture.

Property	Value	Source
CAS Number	1211516-98-1	
Molecular Formula	C ₇ H ₅ Cl ₂ FO ₂ S	[5]
Molecular Weight	241.09 g/mol	[5]
Appearance	White to off-white solid (typical)	Supplier Data
Purity	≥95% (typical commercial grade)	Supplier Data
InChIKey	UQJBTVUJRRGUTO-UHFFFAOYSA-N	[5]
SMILES	C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F	[5]
Predicted XlogP	2.6	[5]

Reactivity and Stability: As a sulfonyl chloride, this reagent is highly susceptible to hydrolysis. It will react with water, including atmospheric moisture, to form the corresponding sulfonic acid. Therefore, it must be handled under anhydrous conditions. It is also incompatible with strong bases and oxidizing agents.[6]

Commercial Availability and Procurement

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is available from several specialized chemical suppliers. When procuring this reagent, it is essential to consider purity, quantity, and the supplier's quality management systems.

Supplier	Product Number (Example)	Typical Purity
Sigma-Aldrich	ENA371463524	Inquire
BLD Pharm	BD239433	98%
Enamine	ENA371-463524	95%
Georganics	Similar structures available	97-99%+

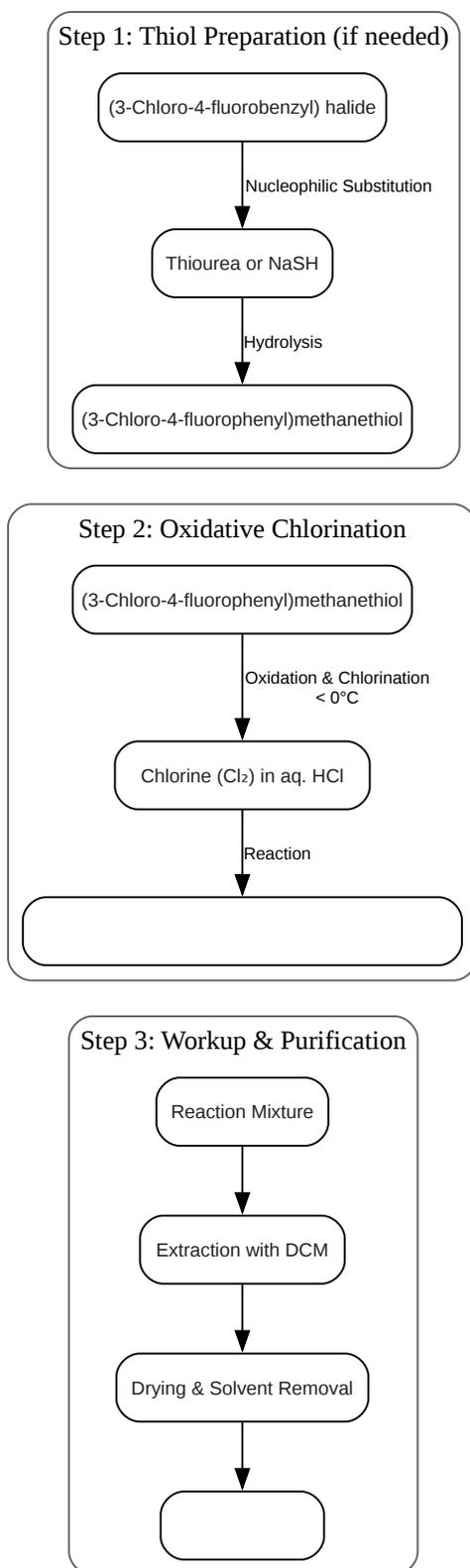
Handling and Storage Protocol:

- **Receipt:** Upon receipt, inspect the container for any damage that may compromise the seal.
- **Storage:** Store the container in a cool, dry, and well-ventilated area, away from incompatible substances like water and strong bases.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.
- **Dispensing:** When dispensing the reagent, work in a fume hood and use dry glassware and tools. It is advisable to blanket the container with an inert gas before re-sealing.

Synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

While commercially available, laboratory-scale synthesis may be required for specific research needs. A common and effective method for preparing arylmethanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol or disulfide. The following protocol is a representative procedure adapted from established methods for sulfonyl chloride synthesis.[8][9][10]

Workflow for the Synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride:



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Caption: Synthetic workflow for **(3-Chloro-4-fluorophenyl)methanesulfonyl chloride**.

Experimental Protocol: Oxidative Chlorination

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

- **Reaction Setup:** Equip a three-necked flask with a magnetic stirrer, a thermometer, a gas inlet tube, and a gas outlet connected to a scrubber (e.g., containing a sodium thiosulfate solution).
- **Charge Reagents:** Add (3-Chloro-4-fluorophenyl)methanethiol (1 equivalent) to a mixture of 1,2-dichloroethane and concentrated hydrochloric acid (2M). Cool the mixture to between -5°C and 0°C using an ice-salt bath.
- **Chlorination:** Slowly bubble chlorine gas through the vigorously stirred solution. Monitor the internal temperature closely, ensuring it does not rise above 0°C.
- **Reaction Monitoring:** The reaction is typically exothermic. Continue the chlorine addition until the reaction mixture turns a persistent yellowish-green, indicating a slight excess of chlorine. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by quenching a small aliquot.
- **Quenching:** Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen or argon to remove excess chlorine gas.
- **Workup:** Transfer the reaction mixture to a pre-chilled separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution, and finally, brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C) to yield the crude product.
- **Purification:** The crude **(3-Chloro-4-fluorophenyl)methanesulfonyl chloride** can be purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) if necessary.

Quality Control and Analytical Methodologies

Ensuring the purity and structural integrity of **(3-Chloro-4-fluorophenyl)methanesulfonyl chloride** is paramount for the reproducibility of downstream applications. A combination of chromatographic and spectroscopic techniques is recommended for full characterization.^[11]

Technique	Purpose	Key Parameters & Expected Results
HPLC (UV)	Purity assessment and quantification	C18 column; Mobile phase of acetonitrile/water gradient; Detection at ~220 nm. Expect a single major peak. ^{[12][13]}
GC-MS	Purity and impurity identification	Separation of volatile components. Mass spectrum should match the molecular weight (M^+ peak at m/z 240/242/244) and show characteristic fragmentation patterns.
^1H NMR	Structural Confirmation	Expect a singlet for the CH_2 group (~4.5-5.0 ppm) and multiplets in the aromatic region (~7.2-7.8 ppm) consistent with the substitution pattern.
^{19}F NMR	Structural Confirmation	Expect a singlet or doublet corresponding to the single fluorine atom on the aromatic ring.
FT-IR	Functional Group Identification	Characteristic strong absorptions for $\text{S}=\text{O}$ stretching (~1370 and 1170 cm^{-1}).

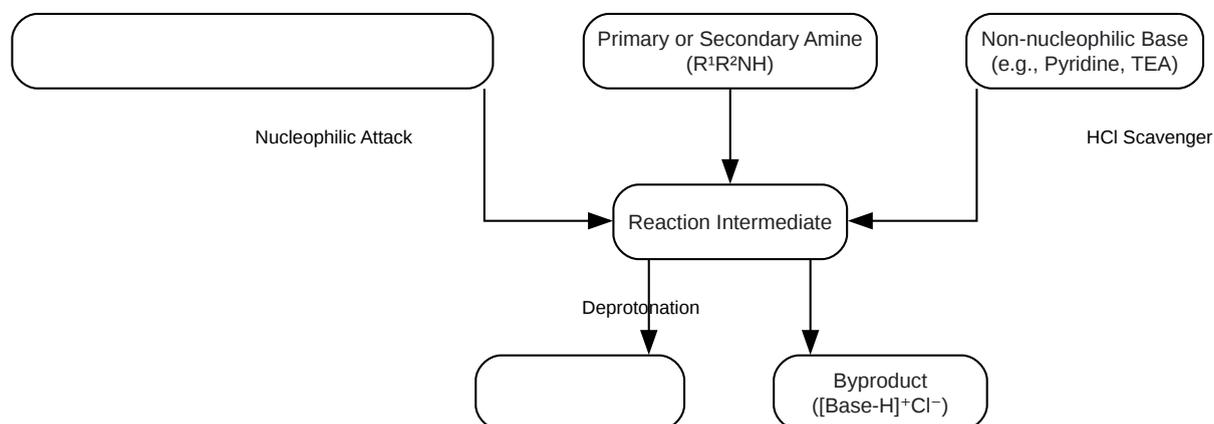
Detailed Protocol: Purity Assessment by HPLC

- **Standard Preparation:** Accurately weigh a small amount of the material and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
- **Sample Preparation:** Prepare a sample solution in acetonitrile at a similar concentration to the standard.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - **Mobile Phase A:** 0.1% Trifluoroacetic acid in Water.
 - **Mobile Phase B:** 0.1% Trifluoroacetic acid in Acetonitrile.
 - **Gradient:** Start with a high percentage of A, and linearly increase B over 15-20 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector at 220 nm.
 - **Injection Volume:** 10 μL.
- **Analysis:** Inject the standards and the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Applications in Drug Discovery and Organic Synthesis

The primary application of **(3-Chloro-4-fluorophenyl)methanesulfonyl chloride** is as an electrophilic partner in the synthesis of sulfonamides. This functional group is a cornerstone of medicinal chemistry, found in antibacterial agents, diuretics, anticonvulsants, and kinase inhibitors.[4][10] The specific 3-chloro-4-fluoro substitution pattern is particularly valuable for probing structure-activity relationships (SAR). The "magic chloro" effect suggests that introducing a chlorine atom can dramatically enhance binding affinity and potency.[2]

Reaction Pathway: Sulfonamide Synthesis



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Caption: General reaction pathway for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Model Sulfonamide

- Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve a primary or secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
- Cooling: Cool the solution to 0°C in an ice bath.
- Addition: Dissolve **(3-Chloro-4-fluorophenyl)methanesulfonyl chloride** (1.05 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC.
- Workup: Upon completion, dilute the mixture with dichloromethane and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

- Purification: The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.

Safety, Handling, and Disposal

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a hazardous chemical that requires strict safety protocols. Based on data for analogous sulfonyl chlorides, it should be treated as a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also harmful if inhaled, swallowed, or absorbed through the skin.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work exclusively in a certified chemical fume hood.[7]
- Spill Response: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal. Do not use combustible materials. Avoid generating dust.
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
- Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a potent and versatile reagent for advanced chemical synthesis. Its value in drug discovery is underscored by the critical role of the sulfonyl chloride functional group and the beneficial properties often imparted by chloro-

and fluoro-substituents. By understanding its properties, employing rigorous analytical methods for quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to construct novel molecules and accelerate the development of next-generation therapeutics.

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